molecular formula C22H16N2O3S B11689640 (2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11689640
M. Wt: 388.4 g/mol
InChI Key: YSXSVVSODZHCHG-HNNYNVTISA-N
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Description

(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by the presence of hydroxyl, imino, and thiazolidinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with benzaldehyde under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The hydroxyl and imino groups can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-3-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxyl groups allows for hydrogen bonding, while the thiazolidinone ring provides a rigid structure that can interact with various molecular targets.

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16N2O3S/c25-18-10-6-16(7-11-18)23-22-24(17-8-12-19(26)13-9-17)21(27)20(28-22)14-15-4-2-1-3-5-15/h1-14,25-26H/b20-14-,23-22?

InChI Key

YSXSVVSODZHCHG-HNNYNVTISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O

Origin of Product

United States

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